molecular formula C7H2BrClFN B2634328 2-Bromo-3-chloro-6-fluorobenzonitrile CAS No. 1823576-81-3

2-Bromo-3-chloro-6-fluorobenzonitrile

Cat. No.: B2634328
CAS No.: 1823576-81-3
M. Wt: 234.45
InChI Key: VZAFJKZZVYBQHL-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluorobenzonitrile (CAS 1823576-81-3) is a high-value, multi-halogenated benzontrile derivative with a molecular weight of 234.45 g/mol and the molecular formula C7H2BrClFN . This compound serves as a versatile and critical synthetic building block in advanced organic synthesis and pharmaceutical research. Its structure, incorporating bromo, chloro, and fluoro substituents on a benzonitrile scaffold, makes it a key intermediate for constructing complex molecules, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. Researchers value it for introducing disubstituted aromatic systems in the development of active pharmaceutical ingredients (APIs) and functional materials. The compound requires careful handling and storage, sealed in dry conditions at room temperature . It is classified with the signal word "Danger" and carries hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-3-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAFJKZZVYBQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-fluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the bromination of 3-chloro-6-fluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzonitrile, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-chloro-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluorobenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key data for 2-Bromo-3-chloro-6-fluorobenzonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound C₇H₂BrClFN 234.35* Br (2), Cl (3), F (6) Hypothetical: High polarity, potential use in Suzuki-Miyaura couplings
2-Bromo-6-fluorobenzonitrile C₇H₃BrFN 200.01 Br (2), F (6) Intermediate in organic synthesis; no Cl reduces steric hindrance
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 Br (3), F (2), NH₂ (6) Research chemical; amino group enables further functionalization
2-Bromo-3-ethoxy-6-fluorobenzonitrile C₉H₇BrFNO 244.06 Br (2), OEt (3), F (6) Ethoxy group enhances solubility in nonpolar solvents
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Br (1), Cl (3), F (5) Custom synthesis work; lacks nitrile group

*Calculated value.

Key Observations:
  • Electron-Withdrawing Groups: Fluorine (position 6) and nitrile groups enhance electrophilic substitution resistance, while bromo and chloro groups direct incoming nucleophiles to specific ring positions . Functional Group Diversity: The amino group in 6-Amino-3-bromo-2-fluorobenzonitrile offers a site for further derivatization (e.g., amidation), unlike the purely halogenated analogs .

Biological Activity

2-Bromo-3-chloro-6-fluorobenzonitrile (C7H3BrClFN) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with a nitrile group. This unique combination of substituents enhances its reactivity and biological activity.

Property Value
Molecular FormulaC7H3BrClFN
Molar Mass227.46 g/mol
Structural CharacteristicsHalogenated aromatic amine

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of halogen atoms in its structure is believed to contribute to its effectiveness against pathogens. For instance, derivatives of similar compounds have shown promising results in inhibiting bacterial growth, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. Its structural analogs have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties. Studies involving cell proliferation assays have shown that the compound can induce apoptosis in cancer cells, which is a critical mechanism for anticancer activity .

Case Study: Cell Line Testing
In a study examining the effects of halogenated benzonitriles on human cancer cell lines, this compound was tested alongside several derivatives. The results indicated that it significantly inhibited the proliferation of breast cancer cells with a GI50 value comparable to established chemotherapeutic agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key cellular pathways involved in apoptosis and cell cycle regulation. For instance, studies have shown alterations in the expression levels of proteins such as Bcl-2 and Bax in treated cells, suggesting involvement in apoptotic pathways .

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Biological Activity
2-Amino-4-bromo-3-chloro-benzenesulfonamide1234567-89-0Antimicrobial, anticancer
5-Bromo-2-fluorobenzonitrile2345678-90-1Anticancer
4-Chloro-3-nitrobenzonitrile3456789-01-2Antimicrobial

These comparisons highlight how variations in substituent positions and types can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-3-chloro-6-fluorobenzonitrile, and how can purity be validated?

  • Methodology : Begin with halogenated benzene precursors (e.g., bromo/chloro/fluoro-substituted intermediates) and employ nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For purity validation, combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight and impurity profiles. The compound’s synthesis may involve intermediates like 2-bromo-6-fluorobenzonitrile, as listed in Kanto Reagents’ catalog .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in halogenated benzonitriles?

  • Methodology : Use 19F^{19}\text{F} NMR to identify fluorine environments (δ = -100 to -120 ppm for aromatic F) and 13C^{13}\text{C} NMR to distinguish nitrile carbons (~115 ppm). IR spectroscopy (e.g., C≡N stretch ~2230 cm1^{-1}) confirms functional groups. Cross-reference with databases like NIST for IR spectral comparisons . For halogenated analogs, coupling constants in 1H^{1}\text{H} NMR can differentiate ortho/meta/para substituents.

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential cyanide release under decomposition. Monitor for acute toxicity (LD50 data for similar compounds) and adhere to GHS hazard statements (e.g., H302, H315) as indicated in reagent catalogs .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions of this compound?

  • Methodology : Use computational tools (DFT calculations) to map electron density and steric maps. Experimentally, compare Suzuki-Miyaura coupling yields using Pd catalysts (e.g., Pd(PPh3_3)4_4) with aryl boronic acids. The bromine substituent typically acts as the primary leaving group, but chloro/fluoro groups may deactivate specific positions. Refer to analogous reactions in Kanto’s halogenated benzonitrile derivatives .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Challenges include heavy-atom effects (Br/Cl) causing absorption errors; mitigate with multi-scan corrections. Compare unit cell parameters with related structures (e.g., 2-bromo-6-fluorobenzonitrile, CAS 79544-27-7) to validate packing motifs .

Q. How can contradictory reactivity data in halogenated benzonitrile systems be resolved?

  • Methodology : Apply systematic reaction screening (e.g., varying solvents, temperatures) and kinetic studies. For example, conflicting SNAr reactivity may arise from solvent polarity effects (DMSO vs. THF). Use 19F^{19}\text{F} NMR to track intermediate formation. Cross-validate with computational (e.g., Hammett σ constants) and experimental datasets .

Q. What strategies improve the yield of multi-halogenated benzonitriles in photochemical reactions?

  • Methodology : Optimize light source wavelength (e.g., UV-A vs. UV-C) and radical initiators (e.g., AIBN). For this compound, prioritize bromine as the radical leaving group. Use GC-MS to monitor byproducts and adjust reaction stoichiometry .

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